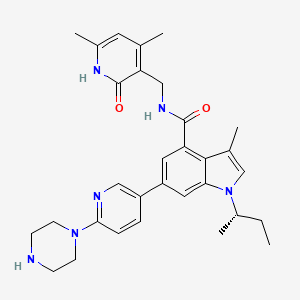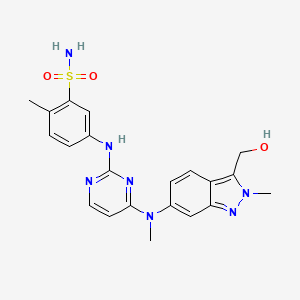![molecular formula C25H27N5O2S B607820 6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile CAS No. 1352149-24-6](/img/structure/B607820.png)
6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK299423 or GlaxoSmithKline 299423 is an antibiotic chemical compound that has been identified as potentially effective in treating patients infected with bacteria expressing the New Delhi metallo-beta-lactamase. The antibiotic inhibits the enzyme topoisomerase, which bacteria need to replicate.
Scientific Research Applications
Antimicrobial Activities :
- Novel quinoline derivatives have been synthesized and demonstrated antimicrobial activity against various microbial strains. Specifically, pyrano[3,2-c]quinoline and pyrimido[5′,4′:5,6]pyrano[3,2-c]quinoline derivatives showed antimicrobial properties, indicating potential for pharmaceutical applications in combating microbial infections (El Mariah, 2009).
Optical and Photovoltaic Properties :
- The structural and optical properties of quinoline derivatives have been extensively studied. Films created from quinoline derivatives exhibit specific optical properties, making them candidates for applications in photovoltaic devices and optoelectronic technologies. The photovoltaic properties of certain quinoline derivatives have been particularly highlighted, suggesting their potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Synthesis and Characterization for Various Applications :
- The synthesis and characterization of quinoline derivatives are crucial for exploring their practical applications. One study detailed the synthesis of a specific quinoline derivative, focusing on its structure and potential applications. These insights are fundamental for guiding the utilization of quinoline derivatives in various fields (Feng, 2011).
Crystal Structures and Anti-Tuberculosis Activity :
- Understanding the crystal structures of quinoline derivatives is vital for their application in medicinal chemistry. Some derivatives have shown activity against multidrug-resistant tuberculosis strains, indicating their potential in developing new anti-TB drugs (Souza et al., 2013).
Estrogen Receptor Binding and Cytotoxic Activities :
- Certain quinoline derivatives have been evaluated for their binding affinity to estrogen receptors and demonstrated cytotoxic activities against cancer cell lines. This indicates potential applications in cancer treatment and highlights the importance of the quinoline scaffold in medicinal chemistry (Parveen et al., 2017).
Dielectric Properties for Electronic Applications :
- The dielectric properties of quinoline derivative thin films have been investigated, revealing their potential applications in the field of electronics, particularly in the fabrication of diodes and other electronic components (Zeyada et al., 2016).
ATM Kinase Inhibitors for Therapeutic Use :
- Discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase has been reported. These inhibitors exhibit promising pharmacological profiles and potential therapeutic applications, particularly in cancer treatment (Degorce et al., 2016).
properties
CAS RN |
1352149-24-6 |
|---|---|
Product Name |
6-Methoxy-4-(2-{4-[([1,3]oxathiolo[5,4-C]pyridin-6-Ylmethyl)amino]piperidin-1-Yl}ethyl)quinoline-3-Carbonitrile |
Molecular Formula |
C25H27N5O2S |
Molecular Weight |
461.584 |
IUPAC Name |
6-methoxy-4-[2-[4-([1,3]oxathiolo[5,4-c]pyridin-6-ylmethylamino)piperidin-1-yl]ethyl]quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H27N5O2S/c1-31-20-2-3-23-22(11-20)21(17(12-26)13-29-23)6-9-30-7-4-18(5-8-30)27-14-19-10-25-24(15-28-19)32-16-33-25/h2-3,10-11,13,15,18,27H,4-9,14,16H2,1H3 |
InChI Key |
NKXJSCXEAVZSMF-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)CCN3CCC(CC3)NCC4=CC5=C(C=N4)OCS5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
GSK299423; GSK-299423; GSK 299423. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



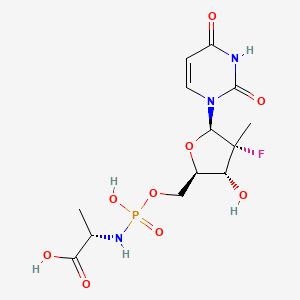
![6-[3-[[4-[5-[[(2S)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]pent-1-ynyl]phenyl]carbamoyl]phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide](/img/structure/B607742.png)
![N-[(1R)-1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B607743.png)
![4-(2-cyclopropyl-7-(6-methylquinolin-5-yl)-1H-benzo[d]imidazol-5-yl)-3,5-dimethylisoxazole](/img/structure/B607744.png)
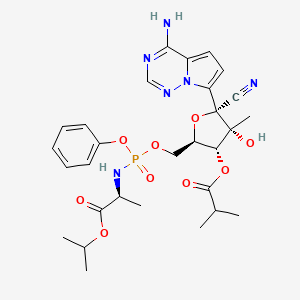

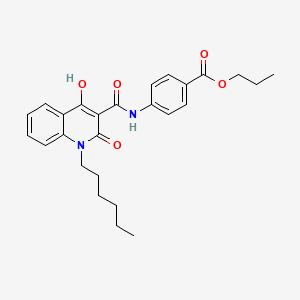
![(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B607752.png)
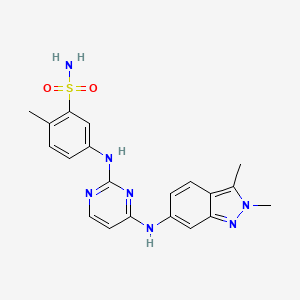
![3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide](/img/structure/B607754.png)
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)
